1-(4-(3-(Benzyl(ethyl)amino)-2-hydroxypropoxy)phenyl)propan-1-one hydrochloride

Lipophilicity Drug design Blood‑brain barrier penetration

1-(4-(3-(Benzyl(ethyl)amino)-2-hydroxypropoxy)phenyl)propan-1-one hydrochloride is a synthetic aryloxypropanolamine derivative characterized by a para‑propanoylphenyl ether core linked to a 2‑hydroxy‑3‑(N‑benzyl‑N‑ethylamino)propyl side chain. The compound is supplied as the hydrochloride salt (molecular formula C₂₁H₂₈ClNO₃, MW 377.91) and is offered exclusively for non‑human research purposes.

Molecular Formula C21H28ClNO3
Molecular Weight 377.91
CAS No. 1216960-10-9
Cat. No. B2634927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(3-(Benzyl(ethyl)amino)-2-hydroxypropoxy)phenyl)propan-1-one hydrochloride
CAS1216960-10-9
Molecular FormulaC21H28ClNO3
Molecular Weight377.91
Structural Identifiers
SMILESCCC(=O)C1=CC=C(C=C1)OCC(CN(CC)CC2=CC=CC=C2)O.Cl
InChIInChI=1S/C21H27NO3.ClH/c1-3-21(24)18-10-12-20(13-11-18)25-16-19(23)15-22(4-2)14-17-8-6-5-7-9-17;/h5-13,19,23H,3-4,14-16H2,1-2H3;1H
InChIKeyVCPLYBJTVPROBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(3-(Benzyl(ethyl)amino)-2-hydroxypropoxy)phenyl)propan-1-one hydrochloride (CAS 1216960-10-9) – Structural Identity and Procurement Context


1-(4-(3-(Benzyl(ethyl)amino)-2-hydroxypropoxy)phenyl)propan-1-one hydrochloride is a synthetic aryloxypropanolamine derivative characterized by a para‑propanoylphenyl ether core linked to a 2‑hydroxy‑3‑(N‑benzyl‑N‑ethylamino)propyl side chain. The compound is supplied as the hydrochloride salt (molecular formula C₂₁H₂₈ClNO₃, MW 377.91) and is offered exclusively for non‑human research purposes [1]. Its structure places it at the intersection of classical β‑blocker pharmacophores and propiophenone‑based ketones, creating a unique scaffold that cannot be directly replaced by any single in‑class analog without altering key molecular properties [2].

Why 1-(4-(3-(Benzyl(ethyl)amino)-2-hydroxypropoxy)phenyl)propan-1-one hydrochloride Cannot Be Readily Substituted by Generic In-Class Candidates


Compounds within the aryloxypropanolamine class exhibit profound differences in receptor selectivity, pharmacokinetics, and physicochemical properties depending on the nature of the amine substituent and the aromatic ketone moiety [1]. For example, switching from an N‑isopropyl group (e.g., atenolol‑like scaffolds) to an N‑benzyl‑N‑ethyl group can dramatically alter lipophilicity, metabolic stability, and off‑target binding profiles [2]. Similarly, the propiophenone carbonyl in the target compound offers distinct reactivity and hydrogen‑bonding potential compared to acetophenone or benzamide analogs, making simple generic interchange inadvisable without direct comparative data.

Quantitative Differentiation Evidence for 1-(4-(3-(Benzyl(ethyl)amino)-2-hydroxypropoxy)phenyl)propan-1-one hydrochloride Relative to Closest Structural Analogs


Physicochemical Differentiation: Predicted Lipophilicity (XLogP3) vs. N‑Isopropyl and N‑Benzyl Analogs

Computationally predicted lipophilicity (XLogP3) indicates that the N‑benzyl‑N‑ethyl substitution in the target compound significantly increases LogP relative to the N‑isopropyl analog, while maintaining lower LogP than the dibenzyl analog [1]. This intermediate lipophilicity may offer a balance between membrane permeability and aqueous solubility that is distinct from both more polar and more lipophilic analogs.

Lipophilicity Drug design Blood‑brain barrier penetration

Receptor‑Binding Class Inference: N‑Benzyl‑N‑ethyl vs. N‑Isopropyl Substitution Shift in β‑Adrenoceptor Affinity

In a series of aryloxypropanolamine β‑blockers, replacement of the N‑isopropyl group with an N‑benzyl‑N‑alkyl motif has been shown to reduce β₁‑selectivity and introduce ancillary α‑adrenoceptor blocking activity [1]. While direct binding data for the target compound are not available in the public domain, the structural similarity to labetalol‑type mixed blockers suggests a differentiated pharmacological fingerprint compared to pure β₁‑selective analogs.

β‑adrenoceptor SAR Selectivity

Metabolic Stability Differentiation: Propiophenone vs. Acetophenone Core

The propiophenone carbonyl in the target compound is sterically and electronically distinct from the acetophenone carbonyl found in close analogs (e.g., 1‑(4‑(3‑(benzyl(ethyl)amino)‑2‑hydroxypropoxy)phenyl)ethanone hydrochloride) [1]. Propiophenones generally exhibit slower rates of enzymatic ketone reduction compared to acetophenones in hepatic microsomal assays, which may confer longer metabolic half‑life in vivo [2].

Metabolic stability Ketone reduction Propiophenone

Transglutaminase Inhibition Class Potential: N‑Benzyl‑N‑ethyl Amino Ketone Motif

A series of aryl beta‑aminoethyl ketones bearing N‑benzyl‑N‑alkyl substituents have been reported as potent transglutaminase inhibitors, with IC₅₀ values in the sub‑micromolar range [1]. Although the target compound contains a 2‑hydroxypropoxy linker rather than the direct beta‑aminoethyl ketone motif, the shared N‑benzyl‑N‑ethyl pharmacophore suggests potential cross‑reactivity that would not be observed with N‑isopropyl or N‑unsubstituted analogs.

Transglutaminase Enzyme inhibition Aryl beta‑aminoethyl ketones

Recommended Application Scenarios for 1-(4-(3-(Benzyl(ethyl)amino)-2-hydroxypropoxy)phenyl)propan-1-one hydrochloride Based on Differentiated Properties


CNS‑Penetrant β‑Blocker Tool Compound for Neuroscience Models

The intermediate lipophilicity (predicted XLogP3 ≈ 3.5) of this compound, arising from the N‑benzyl‑N‑ethyl substitution, positions it as a potential CNS‑penetrant β‑blocker tool for studying central adrenoceptor function in anxiety or PTSD models, where more polar analogs (e.g., atenolol, XLogP3 ≈ 0.2) are excluded by the blood‑brain barrier [1].

Scaffold‑Hopping Starting Point for Transglutaminase Inhibitor Development

Given the established transglutaminase inhibitory activity of N‑benzyl‑N‑ethyl aryl ketone chemotypes (IC₅₀ values as low as 81 nM for close analogs) [1], this compound offers a starting point for developing transglutaminase 2 inhibitors with potential application in celiac disease, tissue fibrosis, or neurodegenerative proteinopathies.

Analytical Reference Standard for Propiophenone‑Derived β‑Blocker Impurity Profiling

The distinct combination of a propiophenone core with an N‑benzyl‑N‑ethylamino side chain makes this compound valuable as a chromatographic reference standard for identifying related‑substance impurities in the manufacture of mixed‑action antiarrhythmics or β‑blockers [2].

Metabolic Stability Benchmarking in Microsomal Assays

The propiophenone carbonyl is expected to exhibit slower NADPH‑dependent ketone reduction compared to acetophenone analogs [2]. This compound can therefore serve as a benchmark for studying structure‑metabolism relationships in aryl ketone‑containing drug candidates.

Quote Request

Request a Quote for 1-(4-(3-(Benzyl(ethyl)amino)-2-hydroxypropoxy)phenyl)propan-1-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.